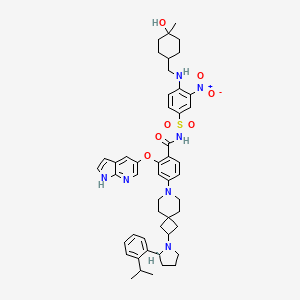
Sonrotoclax
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sonrotoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL2). This compound has shown significant promise in overcoming resistance to first-generation BCL2 inhibitors, such as venetoclax, particularly in hematologic malignancies . This compound is currently under investigation in multiple clinical trials for its efficacy and safety in treating various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sonrotoclax is synthesized through a series of chemical reactions that involve the formation of multiple bonds and the introduction of various functional groups. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to further chemical transformations to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented at various stages of production to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sonrotoclax undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired chemical transformations and to minimize side reactions .
Major Products Formed
The major products formed from the chemical reactions of this compound include various intermediates and by-products, which are subsequently purified to obtain the final compound. The purity and yield of the final product are critical for its efficacy and safety in clinical applications .
Aplicaciones Científicas De Investigación
Sonrotoclax has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of apoptosis and the role of BCL2 in cell survival.
Biology: Investigated for its effects on various cellular processes, including cell death and proliferation.
Medicine: Evaluated for its potential as a therapeutic agent in the treatment of hematologic malignancies and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BCL2
Mecanismo De Acción
Sonrotoclax exerts its effects by specifically binding to and inhibiting the activity of the pro-survival protein BCL2. This inhibition disrupts the interaction between BCL2 and pro-apoptotic proteins, such as BCL2-associated X protein and BCL2 antagonist/killer 1, thereby promoting apoptosis in malignant cells. The crystal structure of BCL2 in complex with this compound reveals a novel binding mode that explains its potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Venetoclax: A first-generation BCL2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia but is limited by the development of resistance.
Navitoclax: Another BCL2 inhibitor that targets multiple BCL2 family proteins but has a higher toxicity profile compared to sonrotoclax.
Uniqueness of this compound
This compound is unique in its ability to overcome resistance to venetoclax, particularly in cases involving BCL2 mutations such as G101V. It demonstrates stronger cytotoxic activity and more profound tumor growth inhibition in various hematologic cancer cells compared to venetoclax. Additionally, this compound has a shorter half-life and does not accumulate in the body, which may contribute to its improved safety profile .
Propiedades
Número CAS |
2383086-06-2 |
|---|---|
Fórmula molecular |
C49H59N7O7S |
Peso molecular |
890.1 g/mol |
Nombre IUPAC |
N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[2-[(2S)-2-(2-propan-2-ylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C49H59N7O7S/c1-32(2)39-7-4-5-8-40(39)43-9-6-22-55(43)36-28-49(29-36)19-23-54(24-20-49)35-10-12-41(45(26-35)63-37-25-34-16-21-50-46(34)52-31-37)47(57)53-64(61,62)38-11-13-42(44(27-38)56(59)60)51-30-33-14-17-48(3,58)18-15-33/h4-5,7-8,10-13,16,21,25-27,31-33,36,43,51,58H,6,9,14-15,17-20,22-24,28-30H2,1-3H3,(H,50,52)(H,53,57)/t33?,43-,48?/m0/s1 |
Clave InChI |
ZQTKOYMWCCSKON-HCWAPQBJSA-N |
SMILES isomérico |
CC(C)C1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
SMILES canónico |
CC(C)C1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
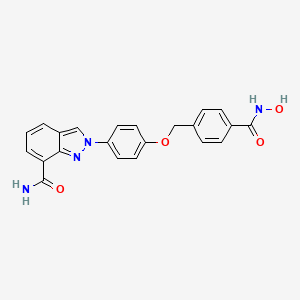
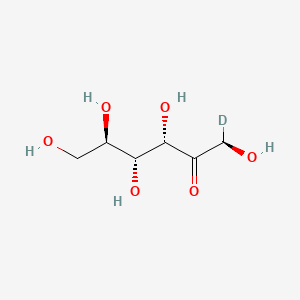
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)

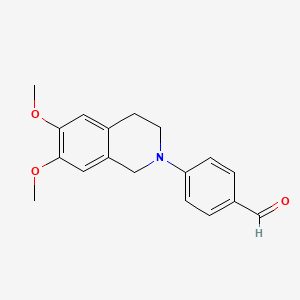
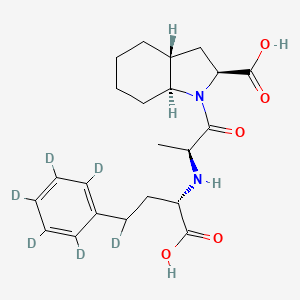


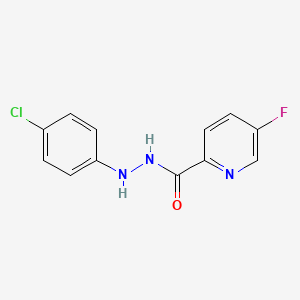
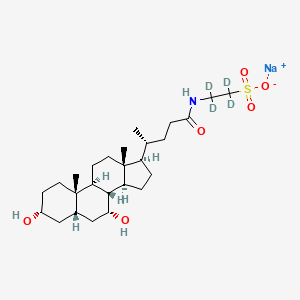


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
